molecular formula C9H15NO2 B1287596 1-Isobutyrylpiperidin-4-one CAS No. 86996-26-1

1-Isobutyrylpiperidin-4-one

Cat. No. B1287596
CAS RN: 86996-26-1
M. Wt: 169.22 g/mol
InChI Key: UMFKXYVZVAPTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyrylpiperidin-4-one is a chemical compound with the CAS Number: 86996-26-1. It has a molecular weight of 169.22 and its IUPAC name is 1-isobutyryl-4-piperidinone .


Molecular Structure Analysis

The InChI code for 1-Isobutyrylpiperidin-4-one is 1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3 and the InChI key is UMFKXYVZVAPTMI-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

1-Isobutyrylpiperidin-4-one is a liquid at room temperature. It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .

Scientific Research Applications

Pharmaceutical Research: RORC2 Inverse Agonist Development

1-Isobutyrylpiperidin-4-one has been identified as a key component in the development of a potent and selective Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist . This compound has shown promise in reducing the production of IL-17, a pro-inflammatory cytokine, which is crucial in the treatment of autoimmune diseases. The compound’s ability to demonstrate good metabolic stability and oral bioavailability makes it a significant candidate for further drug development.

Medicinal Chemistry: Conformational Analysis

The structure of 1-Isobutyrylpiperidin-4-one allows for conformational analysis which is essential in medicinal chemistry for understanding the interaction of molecules with biological targets. The conformational restriction of this compound has been utilized to maximize receptor residence time, which is a critical factor in increasing the efficacy of pharmaceutical agents .

Synthetic Chemistry: Building Block for Heterocyclic Compounds

As a heterocyclic building block, 1-Isobutyrylpiperidin-4-one serves as a starting point for synthesizing various complex molecules. Its structure is versatile for modifications, making it a valuable compound for constructing diverse chemical entities with potential biological activities .

Chemical Biology: Targeted Therapy Research

In chemical biology, 1-Isobutyrylpiperidin-4-one’s derivatives can be used to study targeted therapy mechanisms. By attaching different functional groups, researchers can create molecules that selectively bind to specific proteins or DNA sequences, which is fundamental in the development of targeted cancer therapies .

Biochemistry: Enzyme Inhibition Studies

The compound’s framework is suitable for creating enzyme inhibitors. By analyzing the interaction of 1-Isobutyrylpiperidin-4-one derivatives with various enzymes, scientists can design inhibitors that can regulate metabolic pathways, which is beneficial for treating metabolic disorders .

Toxicology: Safety Profile Assessment

Understanding the safety profile of chemical compounds is crucial. 1-Isobutyrylpiperidin-4-one must undergo rigorous toxicological assessments to determine its safety for use in humans. This includes studying its potential corrosive properties and ensuring compliance with safety regulations .

Safety and Hazards

The safety data sheet (SDS) for 1-Isobutyrylpiperidin-4-one provides important information about its potential hazards. It’s recommended to refer to the SDS for detailed safety and handling information .

properties

IUPAC Name

1-(2-methylpropanoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKXYVZVAPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606943
Record name 1-(2-Methylpropanoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86996-26-1
Record name 1-(2-Methylpropanoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.